N-pyridin-2-yldecane-1-sulfonamide
Overview
Description
N-pyridin-2-yldecane-1-sulfonamide is a chemical compound that has been widely studied in scientific research for its potential uses in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-pyridin-2-yldecane-1-sulfonamide is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that it may induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
N-pyridin-2-yldecane-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for various analytical techniques such as NMR and mass spectrometry. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-pyridin-2-yldecane-1-sulfonamide. One of the significant directions is the exploration of its potential uses in the treatment of neurological disorders such as Alzheimer's disease. Further studies are also needed to understand its mechanism of action and to develop more efficient synthesis methods. Additionally, the use of this compound as a potential anticancer agent needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential uses in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
N-pyridin-2-yldecane-1-sulfonamide has been studied for its potential uses in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been tested for its antitumor and anti-inflammatory properties. It has also been studied for its potential uses in the treatment of neurological disorders such as Alzheimer's disease.
Properties
IUPAC Name |
N-pyridin-2-yldecane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-11-14-20(18,19)17-15-12-9-10-13-16-15/h9-10,12-13H,2-8,11,14H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSMRBFHURSMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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